Octadecanoic-d35 acid

Descripción general

Descripción

Octadecanoic-d35 acid, also known as stearic acid, is a saturated fatty acid with a molecular formula of C18H36O2. It is an 18-carbon chain fatty acid, and is the most common saturated fatty acid in the body. Stearic acid is found in many foods such as beef, pork, and dairy products. It is also found in vegetable oils, and is used as a lubricant, emulsifier, and thickener in many products. It is also used in the manufacture of soaps, detergents, and cosmetics. In addition, stearic acid is used in the production of pharmaceuticals, plastics, and rubber.

Aplicaciones Científicas De Investigación

Metabolic Research

Octadecanoic-d35 acid is often used in metabolic research. It is known to oxidatively desaturate to oleic acid . This process is studied for its association with lowered LDL cholesterol .

Stable Isotope Labeled Lipids

Octadecanoic-d35 acid falls under the category of Stable Isotope Labeled (SIL) Lipids . These lipids are used in a variety of research fields, including lipidomics, metabolomics, and nutrition research.

Cosmetics

Stearic acid, the non-deuterated form of Octadecanoic-d35 acid, is commonly used in the production of cosmetics . The deuterated form could be used in research to understand the metabolic pathways and environmental fate of stearic acid in cosmetic products.

Soaps and Detergents

Similar to its use in cosmetics, stearic acid is also used in the production of soaps and detergents . Octadecanoic-d35 acid could be used in research to study the biodegradation or environmental impact of stearic acid in these products.

Lubricants

Stearic acid is used in the production of lubricants . The deuterated form, Octadecanoic-d35 acid, could be used in research to study the behavior and degradation of stearic acid in various lubricant applications.

Chemical Synthesis

Due to its stable isotope labeling, Octadecanoic-d35 acid can be used in chemical synthesis for the production of other deuterated compounds .

Mecanismo De Acción

Target of Action

Octadecanoic-d35 acid, also known as Stearic-d35 acid, is a deuterated saturated fatty acid . It is primarily involved in metabolic research and is associated with lowered LDL cholesterol .

Mode of Action

The compound oxidatively desaturates to oleic acid . This process involves the removal of hydrogen atoms from the compound, leading to the formation of a double bond, which changes the structure and properties of the molecule .

Biochemical Pathways

Octadecanoic-d35 acid is part of the octadecanoid class of lipid mediators . These compounds are involved in multiple biological processes related to nociception, tissue modulation, cell proliferation, metabolic regulation, inflammation, and immune regulation . The primary enzymatic pathways for the oxidative metabolism of 18-carbon fatty acids in humans lead to the production of these octadecanoids .

Result of Action

The action of Octadecanoic-d35 acid results in lowered LDL cholesterol . This is significant as high levels of LDL cholesterol are associated with an increased risk of heart disease.

Propiedades

IUPAC Name |

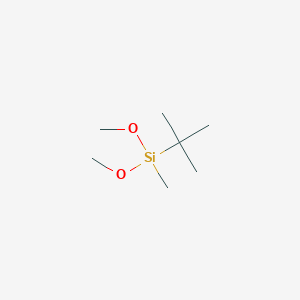

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQXTHQIDYTFRH-KNAXIHRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60492801 | |

| Record name | (~2~H_35_)Octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60492801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octadecanoic-d35 acid | |

CAS RN |

17660-51-4 | |

| Record name | (~2~H_35_)Octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60492801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-bromophenyl)carbamoyl]benzoic Acid](/img/structure/B99321.png)